

2-(Bromomethyl)acrylic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Bromomethyl)acrylic acid

Cat. No.: B041221

[Get Quote](#)

An In-depth Technical Guide to **2-(Bromomethyl)acrylic Acid**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-(Bromomethyl)acrylic acid**, a versatile bifunctional monomer. Its unique structure, incorporating both a polymerizable acrylic acid moiety and a reactive bromomethyl group, makes it a valuable building block in organic synthesis and materials science.^[1] This document summarizes its key physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Chemical Properties and Structure

2-(Bromomethyl)acrylic acid, also known as α -(Bromomethyl)acrylic acid, is a white to almost white crystalline solid.^[2] It serves as a crucial intermediate in the synthesis of various organic compounds and pharmaceuticals.^{[2][3]}

Table 1: Physicochemical Properties of **2-(Bromomethyl)acrylic Acid**

| Property | Value | Source |
|---------------------|--|--------|
| Molecular Formula | C4H5BrO2 | [2] |
| Linear Formula | CH2=C(CH2Br)COOH | |
| Molecular Weight | 164.99 g/mol | [2] |
| Melting Point | 70-73 °C | [2][4] |
| Boiling Point | 268.8 ± 23.0 °C (Predicted) | [2] |
| Density | 1.696 ± 0.06 g/cm ³ (Predicted) | [2] |
| pKa | 3.45 ± 0.11 (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
| Appearance | White to Almost white powder to crystal | [2] |
| Storage Temperature | 2-8°C | [2] |

Structural Identifiers:

- SMILES: OC(=O)C(=C)CBr
- InChI: 1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7)
- InChIKey: NOOYFQLPKUQDNE-UHFFFAOYSA-N[5]
- CAS Number: 72707-66-5[2]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation of **2-(Bromomethyl)acrylic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides distinct signals for the different protons within the molecule.[1] In deuterated chloroform (CDCl₃), the spectrum typically displays signals for the vinylic protons (=CH₂), the bromomethyl protons (-CH₂Br), and the carboxylic acid proton (-COOH).[1][5]

- Infrared (IR) Spectroscopy: Key IR absorption bands confirm the presence of the characteristic functional groups.^[1]
 - O-H (Carboxylic Acid): A broad band in the region of 2500-3300 cm^{-1} ^[1]
 - C=O (Carbonyl): A strong, sharp peak around 1689 cm^{-1} ^[1]
 - C=C (Alkene): A medium intensity peak around 1626 cm^{-1} ^[1]
- Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The presence of bromine, with its two major isotopes (^{79}Br and ^{81}Br) in nearly equal abundance, results in a characteristic molecular ion peak pattern with two peaks of similar intensity at m/z values corresponding to $[\text{M}]^+$ and $[\text{M}+2]^+$.^[1] The mass of the molecular ion is 164.^[5]

Experimental Protocols

Synthesis of α -(Bromomethyl)acrylic acid

The following protocol is a common and effective method for the synthesis of α -(Bromomethyl)acrylic acid, starting from diethyl bis(hydroxymethyl)malonate.^{[1][4]}

Materials:

- Diethyl bis(hydroxymethyl)malonate
- 47–49% Hydrobromic acid
- Benzene
- Absolute ethanol
- Concentrated sulfuric acid
- Molecular sieves (Linde 3A)

Equipment:

- 500-mL three-necked, round-bottomed flask

- Magnetic stirrer
- Fraction collector
- Cold-finger condenser
- Two thermometers
- Rotary evaporator
- 1-L round-bottomed flask
- Dean-Stark trap

Procedure:

- **Reaction Setup:** A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, fraction collector, cold-finger condenser, and two thermometers.[4]
- **Initial Reaction:** Into the flask, place 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47–49% hydrobromic acid.[4]
- **Heating and Distillation:** Heat the mixture, maintaining the liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill over the course of 1.5–2 hours.[4]
- **Boiling:** Boil the residue for 10 hours, keeping the temperature between 85–90°C.[4]
- **Concentration:** Concentrate the mixture on a rotary evaporator at 65–70°C (10–15 mm) to remove about 100 mL of water.[4]
- **Crystallization:** Cool the residue in a refrigerator overnight to allow crystals of α -(bromomethyl)acrylic acid to form.[4]
- **Filtration and Drying:** Filter the crystals in the cold and dry them to yield the final product. The reported yield is 17.9 g (43%) with a melting point of 71–73°C.[4]

Caution: Ethyl α -(bromomethyl)acrylate, a related compound, is a potent vesicant and lachrymator. It is advised to handle **2-(Bromomethyl)acrylic acid** with similar care in an

efficiently ventilated hood to avoid contact.[4]

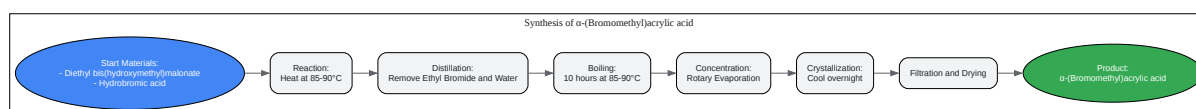
Reactivity and Applications

2-(Bromomethyl)acrylic acid is a highly reactive bifunctional monomer due to the presence of both a polymerizable acrylic acid moiety and a reactive bromomethyl group.[1] This dual functionality allows it to participate in a variety of chemical transformations.

- **Polymerization:** It is a key monomer in controlled radical polymerization techniques like ATRP and RAFT, where it introduces reactive bromine handles for post-polymerization modifications. This leads to the synthesis of smart materials, drug delivery systems, and sophisticated graft copolymers.[1]
- **Cyclization Reactions:** The electron-withdrawing nature of the carboxylic acid and the double bond makes the α -methylene group susceptible to nucleophilic attack, enabling its use in cyclization reactions.[1] For instance, it reacts with carbodiimides to form 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-dione derivatives.[1]
- **Alkylation Reactions:** The bromomethyl group serves as an alkylating agent, allowing the acrylic moiety to be attached to various nucleophiles and polymer backbones.[1]
- **Synthesis of α -methylene- γ -butyrolactones:** It reacts with aldehydes and ketones to form α -methylene- γ -butyrolactones.[2]

Visualizations

The following diagram illustrates the workflow for the synthesis of α -(Bromomethyl)acrylic acid.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of α -(Bromomethyl)acrylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Bromomethyl)acrylic acid | High-Purity Reagent [benchchem.com]
- 2. 2-(BROMOMETHYL)ACRYLIC ACID CAS#: 72707-66-5 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-(BROMOMETHYL)ACRYLIC ACID(72707-66-5) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [2-(Bromomethyl)acrylic acid chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041221#2-bromomethyl-acrylic-acid-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com